2-methyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide
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Overview
Description
2-methyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide: is a chemical compound with the following properties:
Linear Formula: CHClNOS
CAS Number: 301813-73-0
Molecular Weight: 466.82 g/mol
Preparation Methods
Industrial Production:: Information regarding large-scale industrial production methods for this compound is limited. It is likely that specialized chemical manufacturers produce it using proprietary processes.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: It can participate in substitution reactions.
Common Reagents and Conditions:: Specific reagents and conditions for these reactions are not explicitly documented. standard organic chemistry reagents (such as oxidizing agents, reducing agents, and nucleophiles) would likely be involved.
Major Products:: The major products formed from the reactions of this compound would depend on the specific reaction conditions and the functional groups present.
Scientific Research Applications
Chemistry::
Building Block: Researchers may use it as a building block in the synthesis of more complex molecules.
Catalysis: It could serve as a catalyst or ligand in various chemical transformations.
Pharmacology: Investigating its potential pharmacological properties, such as interactions with receptors or enzymes.
Bioactivity Screening: Assessing its effects on biological systems.
Fine Chemicals: Used in the production of specialty chemicals.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains unknown. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H14Cl4N2O |
---|---|
Molecular Weight |
392.1 g/mol |
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H14Cl4N2O/c1-10-5-2-3-8-13(10)14(23)22-15(16(18,19)20)21-12-7-4-6-11(17)9-12/h2-9,15,21H,1H3,(H,22,23) |
InChI Key |
SWMICQXKZJLWNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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